4-Amino-N-(3-(tert-butyl)phenyl)benzenesulfonamide
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Overview
Description
4-Amino-N-(3-(tert-butyl)phenyl)benzenesulfonamide is an organic compound with the molecular formula C16H20N2O2S. It is a sulfonamide derivative, characterized by the presence of an amino group and a tert-butyl group attached to a phenyl ring. This compound is known for its versatility and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(3-(tert-butyl)phenyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3-(tert-butyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(3-(tert-butyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Amino-N-(3-(tert-butyl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-(3-(tert-butyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide: Lacks the tert-butyl group, making it less sterically hindered.
N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide: Contains additional functional groups that enhance its biological activity.
Uniqueness
4-Amino-N-(3-(tert-butyl)phenyl)benzenesulfonamide is unique due to the presence of both an amino group and a tert-butyl group, which contribute to its steric hindrance and influence its reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in scientific research .
Properties
Molecular Formula |
C16H20N2O2S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-amino-N-(3-tert-butylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O2S/c1-16(2,3)12-5-4-6-14(11-12)18-21(19,20)15-9-7-13(17)8-10-15/h4-11,18H,17H2,1-3H3 |
InChI Key |
BHPBSAHSWQIATF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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